Benzenethiol, 2-amino-3-bromo-5-methyl-

CAS No.: 56536-87-9

Cat. No.: VC20646384

Molecular Formula: C7H8BrNS

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56536-87-9 |

|---|---|

| Molecular Formula | C7H8BrNS |

| Molecular Weight | 218.12 g/mol |

| IUPAC Name | 2-amino-3-bromo-5-methylbenzenethiol |

| Standard InChI | InChI=1S/C7H8BrNS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |

| Standard InChI Key | ZZPORVCDJFEKFC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)N)S |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

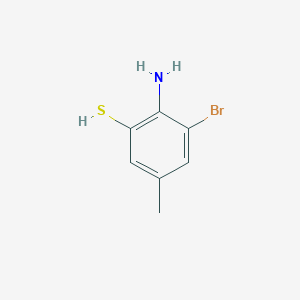

The compound’s systematic IUPAC name, 2-amino-3-bromo-5-methylbenzenethiol, reflects the positions of its substituents: the amino group at position 2, bromine at position 3, methyl at position 5, and thiol at position 1 (Figure 1) . Its molecular formula, C₇H₈BrNS, corresponds to a molecular weight of 218.12 g/mol, as calculated by PubChem . The SMILES notation CC1=CC(=C(C(=C1)Br)N)S and InChIKey ZZPORVCDJFEKFC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Identifiers of 2-Amino-3-bromo-5-methylbenzenethiol

The planar benzene ring adopts a conformation where steric and electronic effects from substituents influence reactivity. The thiol group’s acidity (pKa ~6.5–8.5 for aromatic thiols) and the amino group’s nucleophilicity render the compound amenable to electrophilic substitutions and metal coordination .

Synthesis and Manufacturing

Hypothetical Synthetic Pathways

While no direct synthesis of 2-amino-3-bromo-5-methylbenzenethiol is reported in the literature, analogous routes for halogenated thiols suggest feasible strategies. A plausible multi-step approach involves:

-

Bromination of 2-Amino-5-methylphenol:

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) could introduce bromine at position 3 . -

Thiolation via Diazotization:

Conversion of the phenol group to a thiol may proceed through a diazonium intermediate. Treatment with thiourea (NH₂CSNH₂) under acidic conditions replaces the hydroxyl (-OH) group with -SH . -

Purification and Isolation:

Column chromatography or recrystallization from solvents like ethanol/water mixtures yields the pure product.

This route mirrors methods for synthesizing structurally related compounds, such as 3-bromo-5-methylphenol (CAS 74204-00-5), where bromination and functional group interconversion are critical . Notably, trichloroisocyanuric acid—a chlorinating agent used in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide—could theoretically be adapted for bromination if paired with a bromide source .

Physicochemical Properties

Spectral Data and Analytical Characterization

PubChem reports infrared (IR) and Raman spectra for 2-amino-3-bromo-5-methylbenzenethiol, though detailed peak assignments are unavailable . General spectral features can be inferred:

-

IR Spectroscopy:

-

S-H Stretch: ~2550–2600 cm⁻¹ (weak, indicative of thiols).

-

N-H Stretch: ~3300–3500 cm⁻¹ (primary amine).

-

C-Br Stretch: ~500–600 cm⁻¹.

-

-

Raman Spectroscopy:

-

Strong bands corresponding to C-S (≈630 cm⁻¹) and C-Br (≈300 cm⁻¹) vibrations.

-

Table 2: Hypothetical Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | 80–100°C | Analogous brominated thiols |

| Boiling Point | 280–300°C (dec.) | High molecular weight aromatics |

| Solubility | Insoluble in water; soluble in DCM, ethanol | Polar aprotic solvents |

Applications and Research Frontiers

Organic Synthesis and Catalysis

The compound’s functional groups make it a candidate for:

-

Cross-Coupling Reactions: The bromo group participates in Suzuki-Miyaura couplings to form biaryl structures, a strategy employed in synthesizing non-linear optical (NLO) materials .

-

Ligand Design: The thiol and amino groups can coordinate transition metals (e.g., Cu, Pd), facilitating catalytic cycles in C-N bond-forming reactions .

Materials Science

Brominated aromatic thiols are precursors to self-assembled monolayers (SAMs) on metal surfaces. The methyl group enhances hydrophobicity, potentially stabilizing SAMs in aqueous environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume